molecular formula C10H9F3O2 B14038655 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one

Cat. No.: B14038655
M. Wt: 218.17 g/mol
InChI Key: LJDWIMORXWXHMU-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9F3O2 It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid and a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one
  • 3,3,3-Trifluoro-1-phenylpropan-1-one
  • 2’-Trifluoromethylacetophenone

Uniqueness

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s physical and chemical properties, making it distinct from its analogs .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3,3,3-trifluoro-1-(3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)9(14)6-10(11,12)13/h2-5H,6H2,1H3

InChI Key

LJDWIMORXWXHMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(F)(F)F

Origin of Product

United States

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